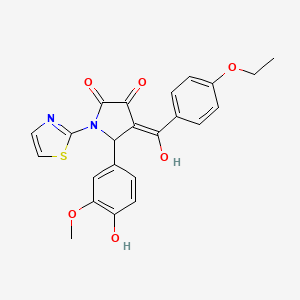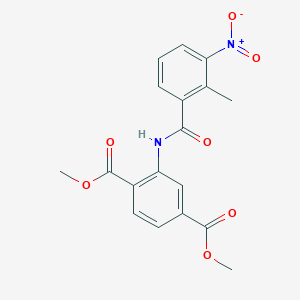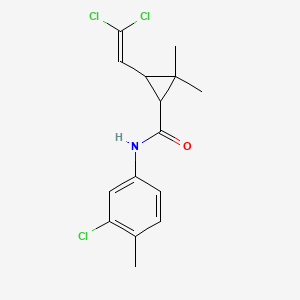![molecular formula C9H19ClN2O3S B11634205 ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride CAS No. 438581-57-8](/img/structure/B11634205.png)
ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl glycylmethioninate hydrochloride is a derivative of methionine, an essential amino acid. This compound is primarily used in scientific research and has various applications in fields such as chemistry, biology, and medicine .
准备方法
合成路线和反应条件
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;盐酸盐的合成通常包括以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如氨基酸和乙酯。
反应条件: 反应条件通常包括使用溶剂、催化剂以及特定的温度和压力设置,以促进所需的化学转化。
纯化: 最终产物通过重结晶、色谱或蒸馏等技术进行纯化,以获得所需的高纯度化合物。
工业生产方法
在工业环境中,乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;盐酸盐的生产可能涉及大型反应器、连续流工艺和自动化系统,以确保质量和产量的稳定性。
化学反应分析
反应类型
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的胺或醇衍生物。
取代: 该化合物可以参与亲核或亲电取代反应,导致形成新的衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种亲核试剂或亲电试剂。温度、溶剂和 pH 等反应条件被仔细控制,以实现预期的结果。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而取代反应可以产生多种取代的衍生物。
科学研究应用
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;盐酸盐具有多种科学研究应用,包括:
化学: 该化合物被用作合成更复杂分子的构建单元。
生物学: 它可用于涉及氨基酸代谢和蛋白质合成的研究。
医学: 该化合物具有潜在的治疗应用,例如在开发新药或作为诊断工具方面。
工业: 它可用于生产特种化学品和材料。
作用机制
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;盐酸盐的作用机制涉及它与特定分子靶标和途径的相互作用。这些可能包括:
分子靶标: 该化合物可能与酶、受体或其他蛋白质结合,调节它们的活性。
涉及的途径: 该化合物可能影响各种生化途径,例如参与氨基酸代谢或信号转导的途径。
相似化合物的比较
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;盐酸盐可以与其他类似的化合物进行比较,例如:
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯: 缺乏盐酸盐成分,这可能会影响其溶解度和稳定性。
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;氢溴酸盐: 结构相似,但卤化物不同,这可能会影响其反应性和生物活性。
乙基(2S)-2-[(2-氨基乙酰)氨基]-4-甲硫基丁酸酯;盐酸盐的独特性在于其特定的化学结构以及盐酸盐成分的存在,这会影响其物理和化学性质。
属性
CAS 编号 |
438581-57-8 |
|---|---|
分子式 |
C9H19ClN2O3S |
分子量 |
270.78 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-3-14-9(13)7(4-5-15-2)11-8(12)6-10;/h7H,3-6,10H2,1-2H3,(H,11,12);1H/t7-;/m0./s1 |
InChI 键 |
BTQACRHQEKQTNA-FJXQXJEOSA-N |
手性 SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)CN.Cl |
规范 SMILES |
CCOC(=O)C(CCSC)NC(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11634136.png)

![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634145.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11634149.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634151.png)
![2-{(5Z)-5-[4-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634154.png)
![5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11634157.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide](/img/structure/B11634158.png)

![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634166.png)



